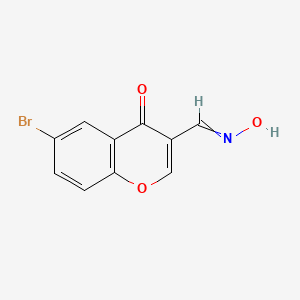
(1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4-((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-4'-((1-(((3-carboxy-4-hydroxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt is a complex organic compound with a highly intricate structure. This compound is notable for its multiple functional groups, including carboxylic acids, sulfonamides, hydroxyl groups, and azo linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the biphenyl core, followed by the introduction of carboxylic acid groups through carboxylation reactions. Subsequent steps involve the formation of azo linkages via diazotization and coupling reactions, and the introduction of sulfonamide and hydroxyl groups through sulfonation and hydroxylation reactions, respectively. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pH levels, and the use of catalysts.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt is widely used in scientific research due to its diverse chemical properties. In chemistry, it serves as a model compound for studying azo dye chemistry and the effects of various functional groups on chemical reactivity. In biology and medicine, it is used in the development of diagnostic assays and as a probe for studying enzyme activities. Industrially, it is employed in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the context of its use. In biological systems, the azo linkages can undergo reduction to form amines, which can interact with enzymes and other proteins. The sulfonamide groups can mimic the structure of certain biological molecules, allowing the compound to act as an inhibitor or activator of specific biochemical pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes and biphenyl derivatives, such as:
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Lacks the azo and sulfonamide groups, making it less versatile in biological applications.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Similar structure but different positional isomer, affecting its chemical reactivity and applications.
4-Aminoazobenzene: Contains azo linkages but lacks the biphenyl core and additional functional groups, limiting its use in complex applications. The unique combination of functional groups in [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt makes it particularly valuable for a wide range of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
72252-59-6 |
|---|---|
Molekularformel |
C47H31N9Na4O16S2 |
Molekulargewicht |
1133.9 g/mol |
IUPAC-Name |
tetrasodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-5-[3-carboxylato-4-[[1-(3-carboxylato-4-hydroxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzoate |
InChI |
InChI=1S/C47H35N9O16S2.4Na/c1-22(57)40(44(61)50-26-9-15-37(58)32(19-26)47(66)67)54-51-33-12-7-23(17-30(33)45(62)63)24-8-13-34(31(18-24)46(64)65)52-56-42-39(74(70,71)72)21-29-28(43(42)60)11-14-35(49-25-5-3-2-4-6-25)41(29)55-53-36-20-27(73(48,68)69)10-16-38(36)59;;;;/h2-21,40,49,58-60H,1H3,(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H2,48,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
CKKWAQWRRWDFDW-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1)O)C(=O)[O-])N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=C5C(=C4O)C=CC(=C5N=NC6=C(C=CC(=C6)S(=O)(=O)N)O)NC7=CC=CC=C7)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)

![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)


